
(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H28N8O and its molecular weight is 432.532. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's overall stability and biological activity.
- Pyrimidine and Pyrazole Moieties : These heterocyclic structures are known for their roles in various biological activities, including anti-cancer and anti-inflammatory effects.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₇H₃₁N₅O |
Molecular Weight | 303.48 g/mol |
CAS Number | Not available |
1. Target Interactions
Research indicates that this compound exhibits significant binding affinity to several biological targets:
- Adenosine Receptors : The compound shows high affinity for the A2A adenosine receptor with a Ki value of 2.10 nM in human cells, indicating potential use in neurological disorders where adenosine signaling plays a crucial role .
Target | Ki (nM) | Assay Description |
---|---|---|
Adenosine A2A Receptor (Human) | 2.10 | Binding assays using HEK cell membranes |
Adenosine A1 Receptor (Human) | 210 | Similar binding assay methodology |
Potassium Voltage-Gated Channel | 650 | Assessed using preclinical hERG inhibition assays |
2. Anticancer Activity
Preliminary studies have indicated that derivatives of the pyrazole and pyrimidine components contribute to anticancer properties. For instance, compounds featuring similar motifs have demonstrated submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells, suggesting that our compound may also exhibit such effects .
Mechanism of Action :
The anticancer activity is hypothesized to involve modulation of the mTOR pathway, leading to increased autophagy and disrupted cellular proliferation .
Case Study 1: Antiproliferative Effects
A study involving compounds structurally related to our target molecule demonstrated significant antiproliferative effects in cancer cell lines. These compounds reduced mTORC1 activity and enhanced autophagic processes, indicating a potential mechanism for inducing cancer cell death .
Case Study 2: Neurological Applications
Given its binding affinity to adenosine receptors, this compound may be explored for therapeutic applications in neurodegenerative diseases. The modulation of adenosine pathways has implications for conditions such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O/c1-17-11-18(2)31(27-17)22-12-21(25-16-26-22)30-13-19(14-30)23(32)29-9-7-28(8-10-29)15-20-5-3-4-6-24-20/h3-6,11-12,16,19H,7-10,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJIUDURQZZFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)N4CCN(CC4)CC5=CC=CC=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.